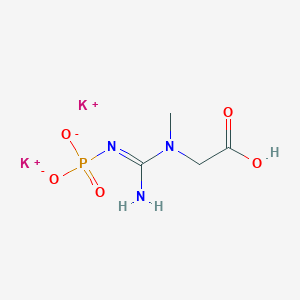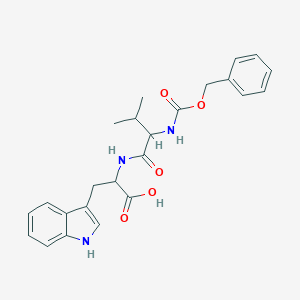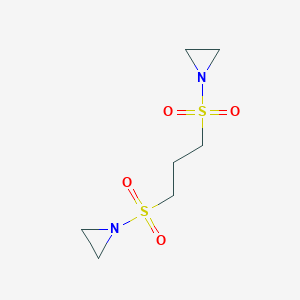
Dimethyl 2,3-pyrazinedicarboxylate
Descripción general
Descripción
Dimethyl 2,3-pyrazinedicarboxylate is a chemical compound that is part of the pyrazine family, characterized by a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms opposite each other—and carboxylate groups attached to it. This compound is of interest due to its potential applications in various fields, including coordination chemistry, organic synthesis, and material science.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the regioselective oxidation of tetramethyl pyrazine using selenium dioxide and silver nitrate has been reported to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields . Additionally, the synthesis of pyrazine-2,3-dicarboxylate complexes has been achieved, which are structurally characterized and have potential applications in gas storage and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied. For example, the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate reveals a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . In another study, the pyrazine-2,3-dicarboxylato ligand was found to bridge two neighboring metal atoms to form a 1D chain in complexes, with various coordination modes observed .
Chemical Reactions Analysis
Pyrazine derivatives participate in a variety of chemical reactions. The pyrazine ring can transmit magnetic interactions, as seen in the study of coordination polymers based on pyrazinedicarboxylato ligands, which also exhibit interesting magnetic properties . Furthermore, pyrazine derivatives have been used as labeling reagents for liquid chromatographic analysis of amino acids, demonstrating their reactivity with primary and secondary amino functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of water clusters in the crystal packing of metal-organic frameworks based on pyrazinedicarboxylato ligands affects the cohesiveness of supramolecular architectures and allows for reversible dehydration processes . The optoelectronic properties of pyrazine derivatives have also been explored, with studies showing that they can serve as electron-transporting materials in light-emitting devices .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
- Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, as a ligand for copper(ii) and silver(i) complexes, displays antimicrobial potential against bacteria and fungi, including Pseudomonas aeruginosa and Staphylococcus aureus, and Candida species (Andrejević et al., 2023).
Fluorescent and Hydrogen Gas Adsorption Properties
- Pyrazine-2,3-dicarboxylate complexes exhibit strong fluorescent emission and have potential in gas storage applications, displaying antimicrobial activity on studied microorganisms (Günay et al., 2013).
Flavor Precursor Development
- Dimethyl 2,3-pyrazinedicarboxylate derivatives have been used as precursors for flavor development, with investigations into their thermal behavior and pyrolysis products for specific aroma release in foodstuffs and tobacco (Lai et al., 2015).
Structural and Molecular Studies
- Pyrazine-2,3-dicarboxylate and its derivatives have been structurally characterized in molecular adducts and complexes, revealing their three-dimensional network structures and hydrogen bonding interactions (Smith et al., 1995).
Pyrazine Formation Pathways
- Studies on pyrazine formation pathways in sugar-ammonia model systems have identified various pyrazines, including dimethyl derivatives, formed from α-amino carbonyl compounds (Shibamoto & Bernhard, 1977).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl pyrazine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUPFSEDRWYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361624 | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,3-pyrazinedicarboxylate | |
CAS RN |
6164-77-8 | |
| Record name | Dimethyl 2,3-pyrazinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 2,3-PYRAZINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)




![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
